molecular formula C24H8Cl4I4O7 B12320401 Rose Bengal diacetate

Rose Bengal diacetate

Cat. No.: B12320401
M. Wt: 1057.7 g/mol
InChI Key: WPKUQIRIMPJRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rose Bengal diacetate is a derivative of Rose Bengal, a xanthene dye known for its photosensitizing properties. This compound is lipophilic, allowing it to easily penetrate cell membranes. Once inside the cell, it is hydrolyzed by esterases to release the active photosensitizer, Rose Bengal .

Preparation Methods

Rose Bengal diacetate is synthesized by acetylating Rose Bengal. The reaction involves treating Rose Bengal with acetic anhydride in the presence of a base, such as pyridine, to form the diacetate derivative. The reaction conditions typically include room temperature and a reaction time of several hours .

Chemical Reactions Analysis

Rose Bengal diacetate undergoes several types of chemical reactions, primarily due to its photosensitizing properties:

Common reagents used in these reactions include light sources for photodynamic activation, oxygen for oxidation reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism of action of Rose Bengal diacetate involves its hydrolysis inside cells to release Rose Bengal. Upon activation with light, Rose Bengal generates singlet oxygen and other reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly effective against bacteria and cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H8Cl4I4O7

Molecular Weight

1057.7 g/mol

IUPAC Name

(6'-acetyloxy-4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

InChI

InChI=1S/C24H8Cl4I4O7/c1-5(33)36-21-9(29)3-7-19(17(21)31)38-20-8(4-10(30)22(18(20)32)37-6(2)34)24(7)12-11(23(35)39-24)13(25)15(27)16(28)14(12)26/h3-4H,1-2H3

InChI Key

WPKUQIRIMPJRDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC(=O)C)I)I

Origin of Product

United States

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